1-((3,4-Dimethoxybenzyl)oxy)-3-(piperidin-1-yl)propan-2-ol hydrochloride
Description
1-((3,4-Dimethoxybenzyl)oxy)-3-(piperidin-1-yl)propan-2-ol hydrochloride is a synthetic β-amino alcohol derivative featuring a 3,4-dimethoxybenzyloxy group and a piperidine ring. This compound is structurally related to β-adrenergic receptor antagonists, where the dimethoxybenzyloxy moiety may enhance lipophilicity and receptor binding affinity.
Properties
IUPAC Name |
1-[(3,4-dimethoxyphenyl)methoxy]-3-piperidin-1-ylpropan-2-ol;hydrochloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H27NO4.ClH/c1-20-16-7-6-14(10-17(16)21-2)12-22-13-15(19)11-18-8-4-3-5-9-18;/h6-7,10,15,19H,3-5,8-9,11-13H2,1-2H3;1H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MEMRWYOXBGQJAX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)COCC(CN2CCCCC2)O)OC.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H28ClNO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
345.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-((3,4-Dimethoxybenzyl)oxy)-3-(piperidin-1-yl)propan-2-ol hydrochloride typically involves multiple steps:
Formation of the Benzyl Ether: The initial step involves the reaction of 3,4-dimethoxybenzyl alcohol with an appropriate alkylating agent to form the benzyl ether.
Introduction of the Piperidine Ring: The benzyl ether is then reacted with a piperidine derivative under suitable conditions to introduce the piperidine ring.
Formation of the Secondary Alcohol: The final step involves the reduction of a precursor compound to form the secondary alcohol group.
Industrial Production Methods: Industrial production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of high-pressure reactors, advanced purification techniques, and continuous flow processes to ensure consistent quality and scalability.
Chemical Reactions Analysis
Types of Reactions: 1-((3,4-Dimethoxybenzyl)oxy)-3-(piperidin-1-yl)propan-2-ol hydrochloride undergoes various chemical reactions, including:
Oxidation: The secondary alcohol group can be oxidized to form a ketone.
Reduction: The compound can be reduced to form different derivatives.
Substitution: The benzyl ether and piperidine ring can undergo substitution reactions with various reagents.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Halogenating agents and nucleophiles are often employed in substitution reactions.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield a ketone derivative, while reduction can produce various alcohol derivatives.
Scientific Research Applications
Chemical Properties and Structure
The compound's molecular formula is , and its molecular weight is approximately 360.5 g/mol. The structural configuration includes a piperidine ring and a dimethoxybenzyl moiety, which are crucial for its biological activity.
Urotensin-II Receptor Antagonism
One of the notable applications of this compound is in the development of urotensin-II receptor antagonists. Research indicates that compounds with similar structures can effectively inhibit the urotensin-II receptor, which is implicated in various cardiovascular diseases. The design of such antagonists aims to mitigate metabolic issues while enhancing potency against the receptor .
Anticancer Activity
Recent studies have highlighted the potential anticancer properties of derivatives related to 1-((3,4-Dimethoxybenzyl)oxy)-3-(piperidin-1-yl)propan-2-ol hydrochloride. For instance, compounds synthesized using multicomponent reactions have shown promising results in inhibiting tumor cell proliferation and inducing apoptosis in cancer cell lines. These findings suggest that the compound may serve as a scaffold for developing novel anticancer agents .
Multicomponent Reactions (MCRs)
The synthesis of 1-((3,4-Dimethoxybenzyl)oxy)-3-(piperidin-1-yl)propan-2-ol hydrochloride often involves multicomponent reactions, which streamline the production of complex molecules. MCRs allow for the efficient assembly of multiple components into a single product, minimizing reaction steps and purification processes .
Case Study 1: Drug Development for Cardiovascular Diseases
A study focusing on the synthesis of urotensin-II receptor antagonists demonstrated that derivatives of this compound exhibited significant binding affinity to the receptor. In vitro assays indicated that these compounds could reduce vascular resistance and improve cardiac function in animal models .
Case Study 2: Anticancer Properties
In another investigation, derivatives were tested against various cancer cell lines, showing IC50 values in the low micromolar range. These results suggest that modifications to the piperidine and benzyl groups can enhance biological activity against cancer cells while maintaining low toxicity profiles .
Mechanism of Action
The mechanism of action of 1-((3,4-Dimethoxybenzyl)oxy)-3-(piperidin-1-yl)propan-2-ol hydrochloride involves its interaction with specific molecular targets, such as receptors or enzymes. The compound may bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
Structural and Functional Analogues
The compound shares structural motifs with several derivatives, differing in substituents, aromatic systems, and amino alcohol backbones. Key comparisons are summarized in Table 1 and discussed below.
Table 1: Structural and Functional Comparison of Analogs
Key Differences and Implications
Substituent Effects on Pharmacological Properties
- Aromatic Substituents: The 3,4-dimethoxybenzyloxy group in the target compound contrasts with halogenated (e.g., 2-bromo in ) or differently substituted benzyl groups (e.g., 2,5-dimethoxy in ).
- Amino Alcohol Backbone: Piperidine (target compound) vs. piperazine () or tert-butylamino () groups influence basicity and hydrogen-bonding capacity. Piperazine’s additional nitrogen may enhance solubility but reduce CNS penetration compared to piperidine .
Salt Forms and Solubility
The hydrochloride salt of the target compound and analogs (e.g., ) improves aqueous solubility, critical for formulation. In contrast, non-salt forms (e.g., thiochromenyl derivative in ) may exhibit lower bioavailability.
Biological Activity
1-((3,4-Dimethoxybenzyl)oxy)-3-(piperidin-1-yl)propan-2-ol hydrochloride is a synthetic compound that exhibits significant biological activity. Its structure features a piperidine moiety and a dimethoxybenzyl group, which contribute to its pharmacological properties. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant research findings.
Chemical Structure
The compound can be represented by the following structural formula:
The biological activity of 1-((3,4-Dimethoxybenzyl)oxy)-3-(piperidin-1-yl)propan-2-ol hydrochloride is primarily attributed to its interaction with various biological targets:
- Phosphodiesterase Inhibition : Similar compounds have been shown to inhibit phosphodiesterase enzymes, particularly PDE4, which plays a crucial role in regulating intracellular levels of cyclic AMP (cAMP). This inhibition can lead to enhanced signaling pathways associated with anti-inflammatory effects and neuroprotection .
- G Protein-Coupled Receptors (GPCRs) : The compound may also interact with GPCRs, influencing various physiological processes such as neurotransmission and hormonal responses. This interaction can modulate pathways involved in mood regulation and cognitive functions .
Table 1: Summary of Biological Activities
Case Study 1: Neuroprotective Effects
A study investigated the neuroprotective effects of 1-((3,4-Dimethoxybenzyl)oxy)-3-(piperidin-1-yl)propan-2-ol hydrochloride in a model of neurodegeneration. The results indicated that treatment with the compound significantly reduced cell death and improved neuronal survival rates compared to control groups. The mechanism was linked to the modulation of apoptotic pathways and reduction of oxidative stress markers.
Case Study 2: Anti-inflammatory Properties
Another study focused on the anti-inflammatory properties of the compound. It was found that administration led to a marked decrease in the levels of pro-inflammatory cytokines such as TNF-alpha and IL-6 in an animal model of inflammation. These findings suggest that this compound could be beneficial in treating inflammatory diseases.
Structure-Activity Relationship (SAR)
Understanding the structure-activity relationship is crucial for optimizing the efficacy of 1-((3,4-Dimethoxybenzyl)oxy)-3-(piperidin-1-yl)propan-2-ol hydrochloride. Modifications in the piperidine ring and benzyl group have been explored to enhance potency and selectivity for specific biological targets.
Table 2: SAR Insights
Q & A
Basic Question: What analytical methods are recommended for purity assessment of this compound?
Answer:
High-performance liquid chromatography (HPLC) with UV detection is the gold standard for purity analysis. Use a C18 column and a mobile phase gradient of acetonitrile and phosphate buffer (pH 3.0) to resolve impurities. For quantification, compare peak areas against certified reference standards (e.g., Propranolol hydrochloride analogs as structural guides) . Mass spectrometry (LC-MS) is advised for confirming molecular weight (381.90 g/mol) . Always validate methods per ICH Q2(R1) guidelines, including specificity, linearity, and precision testing.
Advanced Question: How to resolve solubility discrepancies in polar vs. non-polar solvents during formulation?
Answer:
Solubility conflicts arise from the compound’s dual hydrophobic (piperidinyl, dimethoxybenzyl) and hydrophilic (hydrochloride salt) groups. For polar solvents (e.g., water), sonicate at 40–50°C to disrupt crystalline lattices . In non-polar media (e.g., DMSO), use co-solvents like polyethylene glycol 400 (10–20% v/v) to enhance miscibility. Characterize solubility phases via differential scanning calorimetry (DSC) to identify polymorphic transitions . Document solvent interactions using FT-IR to track hydrogen bonding changes .
Basic Question: What safety protocols are critical during synthesis?
Answer:
- Ventilation : Use fume hoods to avoid inhalation of hydrochloride aerosols .
- PPE : Nitrile gloves, safety goggles, and lab coats are mandatory; test glove compatibility using ASTM F739 standards .
- Spill Management : Neutralize acidic residues with sodium bicarbonate and collect debris in sealed containers .
- Storage : Keep in airtight containers at 15–25°C, away from oxidizers .
Advanced Question: How to optimize reaction yields in the final synthetic step?
Answer:
The hydrochloride salt formation often limits yields. Key strategies:
pH Control : Maintain pH 4.5–5.5 during salt precipitation to avoid hydrolysis of the ether linkage.
Anti-solvent Addition : Slowly add cold diethyl ether to the reaction mixture under stirring to enhance crystallization.
Catalysis : Use 0.1–0.5 mol% DMAP to accelerate the benzyloxy coupling step .
Monitor intermediates via TLC (silica gel, ethyl acetate/hexane 3:7) and quantify yields using gravimetric analysis.
Basic Question: Which spectroscopic techniques confirm structural integrity?
Answer:
- NMR : H NMR should show peaks for the dimethoxybenzyl group (δ 3.85–3.90 ppm, singlet) and piperidinyl protons (δ 2.50–3.10 ppm, multiplet) .
- IR : Look for O-H stretch (3200–3400 cm) and C-O-C ether vibrations (1100–1250 cm).
- Elemental Analysis : Match experimental C, H, N values to theoretical (CHNO·HCl: C 59.77%, H 7.11%, N 3.50%) .
Advanced Question: How to design receptor binding assays for β-adrenergic activity?
Answer:
Radioligand Displacement : Use H-CGP12177 in CHO cells expressing human β-adrenoceptors. Calculate IC values via nonlinear regression .
Functional Assays : Measure cAMP accumulation in HEK293 cells; pre-treat with forskolin (10 μM) to amplify signal .
Contradiction Management : If Ki values conflict across assays, validate using tissue preparations (e.g., rat atria for β activity) .
Basic Question: How to handle hygroscopicity during storage?
Answer:
Store in desiccators with silica gel or molecular sieves (3 Å). For long-term stability, purge vials with nitrogen and seal with PTFE-lined caps . Monitor water content via Karl Fischer titration (<0.5% w/w acceptable) .
Advanced Question: What strategies mitigate impurity formation during scale-up?
Answer:
Common impurities include dealkylated piperidine derivatives and oxidized dimethoxybenzyl groups . Mitigation steps:
- Process Controls : Limit reaction temperature to <60°C to prevent thermal degradation .
- Purification : Use preparative HPLC with a C8 column and 0.1% TFA in mobile phase to isolate impurities.
- Analytical Tracking : Employ LC-MS/MS to detect low-abundance impurities (<0.1%) .
Basic Question: What in vitro models are suitable for cytotoxicity screening?
Answer:
Use MTT assays in HepG2 or HEK293 cells. Prepare test solutions in PBS (pH 7.4) with ≤0.1% DMSO. Include positive controls (e.g., doxorubicin) and validate cell viability via trypan blue exclusion .
Advanced Question: How to address contradictory pharmacokinetic data in rodent vs. primate models?
Answer:
Species differences arise from metabolic enzyme variations (e.g., CYP2D6 in primates). Solutions:
Metabolite Profiling : Use LC-QTOF to identify species-specific glucuronidation or N-dealkylation products .
Dose Adjustment : Normalize doses to body surface area (mg/m) instead of weight .
PBPK Modeling : Simulate interspecies differences using GastroPlus™ with input parameters from in vitro permeability (Caco-2) and plasma protein binding data .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
